

# An In-depth Technical Guide on SHR5428 in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. Constituting 15-20% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression[1][2]. Standard treatment has historically relied on chemotherapy, but outcomes remain poor with high rates of early recurrence and mortality[1]. The discovery of novel therapeutic targets is paramount. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating both the cell cycle and transcription[3][4][5][6][7]. SHR5428 is a potent, selective, and orally active noncovalent inhibitor of CDK7, showing significant preclinical promise in TNBC models[3][4][6][8]. This document provides a comprehensive technical overview of the existing preclinical data on SHR5428 for TNBC.

#### **Mechanism of Action: CDK7 Inhibition**

**SHR5428** exerts its anti-cancer effects by selectively inhibiting CDK7. CDK7 is a critical component of two fundamental cellular complexes:

• CDK-Activating Kinase (CAK) Complex: CDK7, in a trimeric complex with Cyclin H and MAT1, functions as a CAK[5]. This complex is responsible for the activating phosphorylation



of T-loops in cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression[5].

• General Transcription Factor TFIIH: The CAK is also an integral part of the general transcription factor TFIIH[5]. Within TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for the initiation of transcription[5].

By inhibiting CDK7, **SHR5428** disrupts these two key processes, leading to cell cycle arrest and the suppression of oncogenic transcription programs that drive tumor growth.

### **Signaling Pathway of CDK7 Inhibition by SHR5428**





Click to download full resolution via product page

Caption: Mechanism of **SHR5428** via dual inhibition of CDK7's cell cycle and transcriptional roles.

## **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies of SHR5428.



**Table 1: In Vitro Activity** 

| Parameter          | Target/Cell Line  | Value (IC₅o) | Reference(s) |
|--------------------|-------------------|--------------|--------------|
| Enzymatic Activity | CDK7              | 2.3 nM       | [3][6]       |
| Cellular Activity  | MDA-MB-468 (TNBC) | 6.6 nM       | [3][6]       |

Table 2: In Vivo Efficacy in TNBC Xenograft Model

| Animal Model | Cell Line | Treatment             | Tumor Growth<br>Inhibition (TGI) | Reference(s) |
|--------------|-----------|-----------------------|----------------------------------|--------------|
| Mouse        | HCC70     | 3 mg/kg, PO,<br>q.d.  | 39%                              | [3][6]       |
| Mouse        | HCC70     | 10 mg/kg, PO,<br>q.d. | 61%                              | [3][6]       |
| Mouse        | HCC70     | 30 mg/kg, PO,<br>q.d. | 83%                              | [3][6]       |

Table 3: Preclinical Pharmacokinetic Parameters (Single

2 mg/kg Oral Dose)

| Species | C <sub>max</sub><br>(ng/mL) | AUC<br>(ng/mL·h) | t½ (h) | Oral<br>Bioavailabil<br>ity (F%) | Reference(s |
|---------|-----------------------------|------------------|--------|----------------------------------|-------------|
| Mouse   | 116                         | 139              | 0.7    | 32%                              | [6]         |
| Rat     | 120                         | 556              | 2.6    | 44%                              | [6]         |
| Dog     | 543                         | 4101             | 4.9    | 92%                              | [6]         |

## **Experimental Protocols**

While detailed, step-by-step protocols for the **SHR5428** studies are not publicly available, this section outlines the general methodologies based on the published information and standard practices in the field.



#### In Vitro Kinase and Cell Proliferation Assays

- CDK7 Enzymatic Assay: The inhibitory activity of **SHR5428** against the CDK7 enzyme was likely determined using a biochemical assay. This typically involves incubating recombinant CDK7/Cyclin H/MAT1 complex with a specific substrate (e.g., a peptide derived from a known CDK7 target) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like luminescence (measuring remaining ATP) or fluorescence resonance energy transfer (FRET). **SHR5428** would be added at various concentrations to determine the IC50 value.
- Cell Viability/Proliferation Assay: The anti-proliferative effect on the MDA-MB-468 TNBC cell line was assessed to determine the cellular IC<sub>50</sub>. A common method is the use of assays like MTT, MTS, or CellTiter-Glo.
  - Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
  - Compound Treatment: Cells are then treated with a range of SHR5428 concentrations for a specified period (e.g., 72 hours).
  - Viability Measurement: A reagent is added that is converted into a detectable signal (colorimetric, fluorescent, or luminescent) by metabolically active cells.
  - Data Analysis: The signal intensity, which correlates with the number of viable cells, is measured using a plate reader. The results are normalized to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition, from which the IC<sub>50</sub> is derived.

#### In Vivo Xenograft Study

The dose-dependent anti-tumor efficacy was evaluated in a TNBC cell line-derived xenograft model.

- Animal Model: Immunocompromised mice (e.g., NOD-SCID or Balb/c nude) are typically used to prevent rejection of human tumor cells.
- Tumor Implantation: A suspension of HCC70 human TNBC cells is injected subcutaneously into the flank of the mice.



- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into vehicle control and treatment groups.
- Drug Administration: **SHR5428** was administered orally (PO) once daily (q.d.) for 21 days at doses of 3, 10, and 30 mg/kg[3][8].
- Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.

#### **Preclinical Pharmacokinetic (PK) Studies**

PK studies were conducted in mice, rats, and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **SHR5428**.

- Dosing: A single oral dose of 2 mg/kg was administered[6]. For determining oral bioavailability, a separate cohort would have received an intravenous (IV) dose.
- Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.
- Bioanalysis: The concentration of SHR5428 in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as C<sub>max</sub>, AUC, t½, and F% using non-compartmental analysis.

### **Preclinical Xenograft Study Workflow**





Click to download full resolution via product page

Caption: Generalized workflow for a preclinical TNBC xenograft efficacy study.



## **Selectivity Profile**

**SHR5428** has demonstrated high selectivity for CDK7 over other cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12[4][8]. This high selectivity is crucial as it may minimize off-target effects and associated toxicities, a desirable characteristic for a therapeutic candidate.

#### **Conclusion and Future Directions**

The preclinical data available for **SHR5428** strongly support its potential as a therapeutic agent for triple-negative breast cancer. It demonstrates potent and selective inhibition of CDK7, leading to significant anti-proliferative activity in TNBC cells and dose-dependent tumor growth inhibition in vivo. Furthermore, its favorable pharmacokinetic profile, particularly the high oral bioavailability observed in dogs, suggests its suitability for clinical development[6].

To the best of publicly available knowledge, **SHR5428** has not yet entered clinical trials. Future research should focus on advancing this compound into Phase I clinical studies to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, including TNBC. Further preclinical work could also explore potential biomarkers of response and investigate rational combination strategies to enhance its anti-tumor activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Breast Cancer Xenograft Altogen Labs [altogenlabs.com]
- 3. Discovery of SHR5428 as a selective and noncovalent inhibitor of CDK7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells Lim Translational Cancer Research [tcr.amegroups.org]



- 5. Prediction of Exposure–Response Relationships to Support First-in-Human Study Design
  PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on SHR5428 in Triple-Negative Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-in-triple-negative-breast-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com